molecular formula C18H17NO B13912795 N-(1-(furan-2-yl)-2-phenylethyl)aniline

N-(1-(furan-2-yl)-2-phenylethyl)aniline

Cat. No.: B13912795
M. Wt: 263.3 g/mol
InChI Key: ITVOYISKZDMZJY-UHFFFAOYSA-N
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Description

N-(1-(Furan-2-yl)-2-phenylethyl)aniline is a secondary amine featuring a furan-2-yl group, a phenyl-substituted ethyl chain, and an aniline moiety. The furan ring introduces oxygen-based heterocyclic character, which may influence electronic properties, solubility, and intermolecular interactions. Its synthesis likely involves palladium-catalyzed coupling or Meerwein arylation, as inferred from analogous reactions in the literature .

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

N-[1-(furan-2-yl)-2-phenylethyl]aniline

InChI

InChI=1S/C18H17NO/c1-3-8-15(9-4-1)14-17(18-12-7-13-20-18)19-16-10-5-2-6-11-16/h1-13,17,19H,14H2

InChI Key

ITVOYISKZDMZJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CO2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reductive Amination of Aldehydes with Anilines

One common approach to synthesize N-(1-(furan-2-yl)-2-phenylethyl)aniline involves reductive amination of furfural (2-furaldehyde) with aniline derivatives. This method proceeds via imine formation between the aldehyde and the amine, followed by reduction to the corresponding amine.

  • Procedure : Furfural is reacted with aniline under solvent-free or mild solvent conditions to form the imine intermediate. The imine is then reduced using sodium borohydride or other hydride donors in a solvent mixture such as tetrahydrofuran/methanol to yield the target amine.

  • Key Conditions :

    • Reaction temperature: ambient to mild heating.
    • Reducing agent: Sodium borohydride (NaBH4).
    • Solvent: THF/MeOH mixture.
    • Purification: Flash column chromatography on silica gel.
  • Yields and Characterization : High yields (up to 94%) are reported with products characterized by NMR, MS, and X-ray crystallography confirming the structure and stereochemistry.

Catalytic Asymmetric Hydrosilylation of Imines

Another advanced method involves catalytic asymmetric hydrosilylation of N-(1,2-diarylethylidene)anilines to obtain enantioenriched this compound derivatives.

  • Procedure :

    • Synthesis of N-(1,2-diarylethylidene)-4-methoxyanilines by condensation of 1,2-diarylethanones with 4-methoxyaniline in the presence of titanium tetrachloride (TiCl4) and triethylamine in dichloromethane under nitrogen atmosphere.
    • Subsequent hydrosilylation with trichlorosilane catalyzed by chiral catalysts at low temperature (-10 °C) in dichloromethane.
    • Quenching with aqueous sodium bicarbonate and purification by chromatography.
  • Key Conditions :

    • Catalyst loading: 10 mol% or less.
    • Solvent: Dichloromethane.
    • Temperature: -10 °C to room temperature.
    • Reaction time: Several hours until completion.
  • Yields and Enantioselectivity : Yields up to 97% with enantiomeric excess (ee) around 69% have been reported for N-(1-(furan-2-yl)-2-phenylethyl)-4-methoxyaniline derivatives.

Detailed Preparation Protocol from Literature

Step Reagents and Conditions Outcome/Notes
1. Formation of N-(1,2-diarylethylidene)-4-methoxyaniline 1,2-diarylethanone (9 mmol), 4-methoxyaniline (27 mmol), TiCl4 (9 mmol), Et3N (27 mmol), CH2Cl2, ice-salt bath, then 40 °C for 5 h Imine intermediate obtained after chromatography and recrystallization
2. Catalytic asymmetric hydrosilylation Imine (0.2 mmol), trichlorosilane (0.4 mmol), chiral catalyst (0.02 mmol), CH2Cl2, -10 °C stirring Enantioenriched amine product, yield up to 97%, ee ~69%
3. Reductive amination Furfural, aniline, NaBH4, THF/MeOH solvent, room temperature Direct synthesis of this compound with high purity and yield

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm the chemical shifts corresponding to the furan ring, phenyl groups, and amine moiety. For example, 1H NMR signals at δ 3.20 ppm (methylene protons), aromatic multiplets between δ 6.7-7.9 ppm.

  • Mass Spectrometry (MS) : Molecular ion peaks consistent with molecular weight of the compound (e.g., m/z = 264 for related amines).

  • Optical Rotation : Enantiomeric excess evaluated by optical rotation measurements, e.g., [α]D20 = -20.2 for chiral derivatives.

  • X-ray Crystallography : Structural confirmation and stereochemical assignment through single-crystal X-ray diffraction studies.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Enantioselectivity Notes
Reductive Amination Furfural, aniline, NaBH4 Room temp, THF/MeOH Up to 94 Racemic Simple, high yield, solvent-free option available
Catalytic Asymmetric Hydrosilylation Imine, trichlorosilane, chiral catalyst -10 °C, CH2Cl2 Up to 97 ~69% ee Requires catalyst, enantioselective
Gold-Catalyzed Hydroamination 1-Chloroalkyne, aromatic amine, IPrAuCl Room temp, toluene 60-90 (intermediates) Not specified Provides ketimine intermediates for further synthesis

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)-2-phenylethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted phenyl derivatives.

Scientific Research Applications

N-(1-(furan-2-yl)-2-phenylethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)-2-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The furan ring and aniline moiety can interact with various enzymes and receptors, leading to biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

a) N-(2-Phenylethyl)aniline Derivatives
  • N-(1-Phenylethyl)aniline (Markovnikov Isomer) vs. N-(2-Phenylethyl)aniline (Anti-Markovnikov Isomer) :
    The regiochemistry of the phenylethyl chain significantly impacts reactivity. Müller et al. demonstrated that palladium catalysts favor the Markovnikov isomer (N-(1-phenylethyl)aniline) at lower temperatures, while higher temperatures yield the anti-Markovnikov isomer (N-(2-phenylethyl)aniline). The furan-substituted analog (target compound) may exhibit distinct regioselectivity due to the electron-rich furan ring stabilizing specific intermediates .
  • Para-Substituted Derivatives: Bromination at the para position of aniline (e.g., N-(2-phenylethyl)-p-bromoaniline) enhances steric bulk and electron-withdrawing effects, improving crystallinity and reaction yields.
b) Furan-Containing Analogs
  • 3-Ethynyl-N-(furan-2-ylmethyl)aniline :
    The ethynyl group introduces π-conjugation, enhancing rigidity and optical properties compared to the phenylethyl chain in the target compound. This difference may affect applications in organic electronics or fluorescence-based assays .
  • N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline: Fluorination at the benzyl position increases metabolic stability and lipophilicity. The tetrahydrofuran moiety here contrasts with the aromatic furan in the target compound, reducing aromaticity but improving solubility in non-polar solvents .
a) Dinitroaniline Derivatives

Compounds like 2,4-dinitro-N-(2-phenylethyl)aniline exhibit strong binding to plant α-tubulin, disrupting microtubule dynamics. The nitro groups in these derivatives act as electron-withdrawing substituents, enhancing binding affinity. The furan group in the target compound, however, may engage in hydrogen bonding or π-π stacking, offering a different mode of interaction with biological targets .

b) Fentanyl Analogs

While structurally distinct, para-fluorobutyryl fentanyl shares the phenylethyl-aniline backbone. The target compound lacks the piperidine and amide groups critical for opioid receptor binding but could serve as a scaffold for non-opioid therapeutics. Metabolism studies of fentanyl analogs highlight the role of cytochrome P450 3A4 in N-dealkylation, suggesting that similar pathways might govern the degradation of the target compound .

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(1-(Furan-2-yl)-2-phenylethyl)aniline C₁₈H₁₇NO 263.34 Furan-2-yl, phenylethyl Electron-rich, potential H-bond donor
2,4-Dinitro-N-(2-phenylethyl)aniline C₁₄H₁₃N₃O₄ 287.27 Nitro groups High tubulin binding affinity
3-Ethynyl-N-(furan-2-ylmethyl)aniline C₁₃H₁₁NO 197.23 Ethynyl, furan-methyl Conjugated π-system, rigid structure
Para-Fluorobutyryl Fentanyl C₂₃H₂₈FN₃O₂ 397.49 Fluorophenyl, butyramide Opioid receptor agonist

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